molecular formula C5H9FO3S B2791702 (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride CAS No. 2567489-21-6

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride

Cat. No. B2791702
CAS RN: 2567489-21-6
M. Wt: 168.18
InChI Key: GUWJWXWWVODTRT-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride” can be analyzed using tools like MolView . This tool allows you to draw the molecule and convert it into a 3D model for a more detailed view .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride” include a molecular weight of 168.18. More detailed properties may be available through specialized chemical databases or resources.

Safety and Hazards

The safety data sheet for a similar compound, (1S,3R)-3-Aminocyclopentanecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols .

Mode of Action

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride, also known as RSL3, binds to and inhibits the activity of GPX4 . This inhibition leads to the accumulation of lipid hydroperoxides, which are harmful to cells . The compound induces a form of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPX4 by (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride affects the lipid peroxidation pathway . This pathway is crucial for maintaining the integrity of cell membranes. When GPX4 is inhibited, lipid peroxides accumulate, leading to oxidative stress and eventually, ferroptosis .

Pharmacokinetics

It’s known that the compound’s toxicity to normal cells and its poor pharmacokinetic characteristics limit its clinical application .

Result of Action

The result of the action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to a decrease in cell viability and disruption of cell migration, particularly in cancer cells .

Action Environment

The action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride can be influenced by environmental factors. For instance, research has shown that the compound can induce more rapid and effective ferroptosis when combined with non-thermal plasma (NTP), suggesting that the environment can modulate the compound’s efficacy .

properties

IUPAC Name

(1S,3R)-3-hydroxycyclopentane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(8,9)5-2-1-4(7)3-5/h4-5,7H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJWXWWVODTRT-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride

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